6-Azepan-1-yl-3-trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Azepan-1-yl-3-trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazine is a nitrogen-containing heterocyclic compound. This compound features a trifluoromethyl group, which often enhances the biological activity and metabolic stability of pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azepan-1-yl-3-trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)-1,2,4-triazole with a suitable pyridazine derivative in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Azepan-1-yl-3-trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazolopyridazine derivatives.
Scientific Research Applications
6-Azepan-1-yl-3-trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Azepan-1-yl-3-trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity . The compound may interfere with bacterial cell wall synthesis or disrupt cellular signaling pathways in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Shares a similar triazole core but differs in the attached pyridazine ring.
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-b]pyridine: Similar structure but with a pyridine ring instead of pyridazine.
Uniqueness
6-Azepan-1-yl-3-trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
6-(azepan-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N5/c13-12(14,15)11-17-16-9-5-6-10(18-20(9)11)19-7-3-1-2-4-8-19/h5-6H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQNLZLTODPMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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